Detajmium bitartrate hydrate

Description

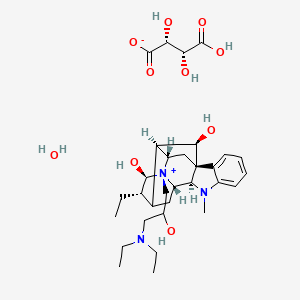

Structure

3D Structure of Parent

Properties

CAS No. |

53862-81-0 |

|---|---|

Molecular Formula |

C31H49N3O10 |

Molecular Weight |

623.7 g/mol |

IUPAC Name |

(1R,9R,10S,13S,14R,15R,16S,17R,18R)-15-[3-(diethylamino)-2-hydroxypropyl]-13-ethyl-8-methyl-8-aza-15-azoniahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-triene-14,18-diol;(2R,3R)-2,3,4-trihydroxy-4-oxobutanoate;hydrate |

InChI |

InChI=1S/C27H42N3O3.C4H6O6.H2O/c1-5-17-18-12-21-24-27(19-10-8-9-11-20(19)28(24)4)13-22(23(18)25(27)32)30(21,26(17)33)15-16(31)14-29(6-2)7-3;5-1(3(7)8)2(6)4(9)10;/h8-11,16-18,21-26,31-33H,5-7,12-15H2,1-4H3;1-2,5-6H,(H,7,8)(H,9,10);1H2/q+1;;/p-1/t16?,17-,18?,21-,22-,23+,24-,25+,26+,27+,30-;1-,2-;/m01./s1 |

InChI Key |

DOHVHMBOUQUKBP-KKDVJSCKSA-M |

Isomeric SMILES |

CC[C@@H]1[C@H]([N@+]2([C@H]3CC1[C@@H]4[C@@H]2C[C@@]5([C@H]3N(C6=CC=CC=C65)C)[C@@H]4O)CC(CN(CC)CC)O)O.[C@@H]([C@H](C(=O)[O-])O)(C(=O)O)O.O |

Canonical SMILES |

CCC1C2CC3C4C5(CC(C2C5O)[N+]3(C1O)CC(CN(CC)CC)O)C6=CC=CC=C6N4C.C(C(C(=O)[O-])O)(C(=O)O)O.O |

Origin of Product |

United States |

Structural Elucidation and Stereochemistry of Detajmium Bitartrate Hydrate

Molecular Architecture of the Detajmium Moiety

The detajmium cation is a semi-synthetic derivative of a naturally occurring alkaloid, featuring a complex, polycyclic framework with numerous stereocenters. Its molecular formula is C₂₇H₄₂N₃O₃⁺. nih.gov

Table 1: Computed Properties of the Detajmium Cation

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₂₇H₄₂N₃O₃⁺ | nih.gov |

| Molecular Weight | 456.6 g/mol | nih.gov |

| Exact Mass | 456.32261721 Da | nih.gov |

The foundational structure of the detajmium cation is the ajmaline (B190527) skeleton. Ajmaline is an indole (B1671886) alkaloid with a complex hexacyclic structure. The detajmium moiety is created through the quaternization of one of the nitrogen atoms in the ajmaline structure. Specifically, a 4-(3-(diethylamino)-2-hydroxypropyl) group is attached to the nitrogen atom, resulting in the formation of a permanent positive charge and the creation of the ajmalanium cation, known as detajmium. nih.gov This modification transforms the parent alkaloid into the active pharmaceutical ingredient.

The stereochemical complexity of detajmium is significant, arising from the numerous chiral centers inherent in the ajmaline framework. The precise three-dimensional arrangement of atoms is critical to the molecule's properties. The absolute configuration of the detajmium cation has been defined by its IUPAC name: (1R,9R,10S,13S,14R,15R,16S,17R,18R)-15-[3-(diethylamino)-2-hydroxypropyl]-13-ethyl-8-methyl-8-aza-15-azoniahexacyclo[14.2.1.0¹,⁹.0²,⁷.0¹⁰,¹⁵.0¹²,¹⁷]nonadeca-2,4,6-triene-14,18-diol. nih.gov The determination of the absolute configuration at each stereocenter is essential for unambiguously defining the specific stereoisomer. libretexts.orglibretexts.org

Table 2: Defined Stereocenters of the Detajmium Moiety

| Position | Configuration |

|---|---|

| 1 | R |

| 9 | R |

| 10 | S |

| 13 | S |

| 14 | R |

| 15 | R |

| 16 | S |

| 17 | R |

| 18 | R |

Characterization of the Bitartrate (B1229483) Counterion

In its salt form, the positively charged detajmium cation is paired with a negatively charged counterion. For Detajmium bitartrate hydrate (B1144303), this counterion is bitartrate, also known as hydrogen tartrate (C₄H₅O₆⁻). nih.gov The formation of a salt is a common strategy in pharmaceutical development to improve physicochemical properties like solubility and stability. thermofisher.com The bitartrate counterion is derived from tartaric acid. Based on the InChIKey provided in chemical databases, the specific stereoisomer of the counterion is derived from (2R,3R)-dihydroxybutanedioic acid, which is L-tartaric acid. nih.gov

The characterization and quantification of counterions are mandatory aspects of quality control for pharmaceutical salts to confirm the stoichiometry and mass balance of the active ingredient. chromatographyonline.com Analytical techniques such as Ion Chromatography (IC) with conductivity detection are frequently employed for the selective and sensitive analysis of organic and inorganic counterions in pharmaceutical products. thermofisher.comchromatographyonline.comnih.gov

Hydration State and Structural Impact

The term "hydrate" in the compound's name signifies the inclusion of water molecules within the crystal lattice structure. The specific hydration state can have a significant impact on the physical properties of the solid-state compound.

Table 3: Comparison of Anhydrous and Monohydrate Forms

| Form | Molecular Formula | Molecular Weight | Source |

|---|---|---|---|

| Anhydrous | C₂₇H₄₂N₃O₃·C₄H₅O₆ | 605.72 g/mol | nih.gov |

| Monohydrate | C₂₇H₄₂N₃O₃·C₄H₅O₆·H₂O | 623.74 g/mol | nih.gov |

The existence of different hydrate forms, a phenomenon known as polymorphism, is common for pharmaceutical solids. These different forms (e.g., dihydrates, anhydrates, or amorphous solids) can exhibit distinct physical properties, including solubility, dissolution rate, and stability. However, based on available public data, research specifically detailing the investigation or isolation of alternative hydrate forms for Detajmium bitartrate is not prevalent. The known and characterized form remains the monohydrate. nih.govncats.io

Compound Nomenclature

Anhydrous Forms and Interconversion

Detajmium bitartrate can exist in both anhydrous and hydrated states. The primary distinction lies in the presence of water molecules within the crystal lattice. Publicly available data confirms the existence of an anhydrous form and a monohydrate form. ncats.io

The anhydrous form, Detajmium Bitartrate Anhydrous, is chemically defined as the salt of the Detajmium cation with bitartrate, absent of any water of crystallization. nih.gov The hydrate form is documented as containing one mole of water per mole of the salt. ncats.io The fundamental properties of these two forms are distinct, most notably their molecular formulas and weights.

The interconversion between anhydrous and hydrated forms is a critical phenomenon in pharmaceutical science, known as pseudopolymorphism. nih.gov This process is governed by thermodynamic stability, which is influenced by environmental conditions such as temperature and relative humidity (RH). nih.gov The transition from a hydrate to an anhydrous form is a dehydration process, while the reverse is hydration.

The relative stability of these forms can be determined experimentally. Techniques such as slurry experiments in various solvents and thermal analysis methods like thermogravimetry (TG) and differential scanning calorimetry (DSC) are commonly employed to understand these phase transitions. nih.gov For instance, the conversion of a less stable hydrate to a more stable anhydrous form can be observed in aqueous media. nih.gov Spectroscopic methods, such as terahertz time-domain spectroscopy (THz-TDS), have also proven effective in distinguishing between and monitoring the interconversion of anhydrous and hydrated forms of pharmaceutical compounds, as they are sensitive to the different intermolecular vibrational modes mediated by hydrogen bonding. nih.gov

Conformational Analysis and Molecular Modeling

Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For a complex molecule like Detajmium, which possesses multiple rotatable bonds and stereocenters, a multitude of conformations are possible. ncats.ionih.gov Understanding the preferred conformation is essential as it influences the molecule's physicochemical properties and its interaction with biological targets. Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, particularly Nuclear Overhauser Effect (NOE) studies, are powerful experimental tools for determining the predominant solution-state conformation of molecules. mdpi.com

Molecular modeling provides theoretical insight into the structure, dynamics, and energetics of molecules. Molecular Dynamics (MD) simulations, a key technique in this field, use classical mechanics to simulate the motions of atoms and molecules over time. frontiersin.org This computational method can provide a detailed, atomistic-level understanding of a molecule's conformational landscape, its flexibility, and its interactions with its environment, such as solvent molecules. frontiersin.orgmdpi.com

In the context of pharmaceutical development, MD simulations are used for:

Exploring Conformational Space: Identifying low-energy, stable conformers of a drug molecule. nih.gov

Understanding Solvation: Simulating how a molecule like Detajmium bitartrate hydrate interacts with water, which is crucial for predicting solubility. frontiersin.org

Analyzing Crystal Packing: Investigating the intermolecular interactions that stabilize the crystal lattice of both anhydrous and hydrated forms.

These computational approaches complement experimental data, offering a mechanistic understanding that can guide the development of pharmaceutical formulations. nih.gov For example, modeling can help explain why certain crystal forms (anhydrous vs. hydrate) are more stable under specific conditions by calculating lattice energies and intermolecular interaction strengths. frontiersin.org

Synthetic Methodologies and Chemical Derivatization

Synthetic Routes to Detajmium Base

Detajmium, also known as N-propylajmaline, is a derivative of the natural alkaloid ajmaline (B190527). The synthesis of the Detajmium base, therefore, involves modifications of the ajmaline structure. The core structure of ajmaline is a complex indole (B1671886) alkaloid, and its total synthesis is a significant challenge in organic chemistry.

One common approach to obtaining the Detajmium base is through the semi-synthesis from naturally occurring ajmaline. This process involves the N-propylation of the ajmaline molecule. The reaction typically proceeds by treating ajmaline with a propylating agent, such as propyl iodide or propyl bromide, in the presence of a base. The base is necessary to deprotonate the secondary amine on the ajmaline core, making it nucleophilic enough to react with the propylating agent.

Alternatively, the total synthesis of the ajmaline core can be undertaken, followed by the introduction of the N-propyl group. Total synthesis strategies for ajmaline are often lengthy and complex, involving numerous steps to construct the intricate polycyclic ring system. A key step in many ajmaline syntheses is the Pictet-Spengler reaction, which forms a crucial carbon-carbon bond and establishes the tetrahydro-β-carboline core of the molecule. Following the successful synthesis of the ajmaline skeleton, the N-propyl group can be introduced using the same N-propylation methods described for the semi-synthetic route.

The choice between a semi-synthetic and a total synthetic approach often depends on the availability of the starting material, ajmaline, and the desired scale of production.

Formation of Detajmium Bitartrate (B1229483) Salt

Once the Detajmium base has been synthesized, it is converted to its bitartrate salt to improve its stability and solubility. This is a common practice in the pharmaceutical industry for basic drug substances.

The formation of Detajmium bitartrate involves an acid-base reaction between the basic Detajmium (N-propylajmaline) and tartaric acid. Tartaric acid is a dicarboxylic acid, and its bitartrate form is the salt of the first deprotonation.

The process typically involves dissolving the Detajmium base in a suitable solvent, such as ethanol or a mixture of ethanol and water. A solution of L-(+)-tartaric acid in a similar solvent system is then added, often stoichiometrically or in a slight excess, to the solution of the base. The reaction mixture is then typically heated to ensure complete dissolution and reaction, followed by a controlled cooling period to induce crystallization of the Detajmium bitartrate salt. The resulting crystalline solid is then isolated by filtration, washed with a cold solvent to remove any impurities, and dried.

The selection of the solvent system is critical in this process as it influences the solubility of both the free base and the resulting salt, thereby affecting the yield and purity of the crystalline product.

Ajmaline is a chiral molecule with several stereocenters. If the synthesis of the Detajmium base results in a racemic or diastereomeric mixture, the use of a chiral acid like tartaric acid for salt formation can serve as a method for chiral resolution. L-(+)-tartaric acid is a readily available and commonly used resolving agent.

When a racemic mixture of Detajmium is reacted with L-(+)-tartaric acid, two diastereomeric salts are formed: (R)-Detajmium-(L)-bitartrate and (S)-Detajmium-(L)-bitartrate. These diastereomers have different physical properties, including solubility. By carefully selecting the crystallization solvent and conditions, one of the diastereomeric salts can be selectively precipitated from the solution, while the other remains dissolved. This process, known as diastereomeric crystallization, allows for the separation of the desired enantiomer.

Subsequent treatment of the isolated diastereomeric salt with a base will regenerate the optically pure Detajmium base. The efficiency of the chiral resolution is dependent on the difference in solubility between the two diastereomeric salts and the careful control of the crystallization process.

Optimizing the yield of Detajmium bitartrate synthesis involves careful consideration of several factors throughout the salification and crystallization process.

Key strategies for yield optimization include:

Solvent Selection: The choice of solvent is paramount. An ideal solvent will have high solubility for the Detajmium base and tartaric acid at elevated temperatures but low solubility for the desired Detajmium bitartrate salt at lower temperatures. This differential solubility maximizes the recovery of the crystalline product upon cooling.

Control of Stoichiometry: Precise control of the molar ratio between the Detajmium base and tartaric acid is crucial. While a 1:1 molar ratio is theoretically required for the bitartrate salt, a slight excess of tartaric acid may be used to drive the reaction to completion. However, a large excess should be avoided as it can lead to impurities in the final product.

pH Control: Maintaining the appropriate pH during the reaction and crystallization is important. The pH will influence the ionization state of both the Detajmium base and tartaric acid, which in turn affects the salt formation and crystallization process.

Seeding: The introduction of a small amount of pre-existing Detajmium bitartrate crystals (seeding) to the supersaturated solution can initiate and control the crystallization process, leading to a more consistent product and potentially higher yields.

| Parameter | Strategy for Yield Optimization | Rationale |

| Solvent | Select a solvent with high solubility for reactants at high temperature and low solubility for the product at low temperature. | Maximizes the precipitation of the desired salt upon cooling. |

| Stoichiometry | Use a near-equimolar ratio of Detajmium base to tartaric acid, with a potential for a slight excess of the acid. | Ensures complete conversion to the salt without introducing significant impurities. |

| Temperature | Employ a controlled and gradual cooling rate during crystallization. | Promotes the formation of larger, purer crystals and improves recovery. |

| pH | Maintain the optimal pH for salt formation and crystallization. | Influences the ionization states of the reactants and the solubility of the product. |

| Seeding | Introduce seed crystals to the supersaturated solution. | Induces controlled crystallization, leading to a more uniform product and potentially higher yield. |

Advanced Synthetic Approaches

Modern synthetic chemistry emphasizes the development of more efficient and environmentally benign processes. These principles are being increasingly applied to the synthesis of pharmaceutical compounds like Detajmium bitartrate.

The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances in chemical processes. The application of these principles to the synthesis of Detajmium bitartrate can lead to a more sustainable manufacturing process.

Key areas for the application of green chemistry include:

Use of Greener Solvents: Replacing traditional volatile organic solvents (VOCs) with more environmentally friendly alternatives such as water, ethanol, or supercritical fluids can significantly reduce the environmental impact of the synthesis.

Catalysis: The use of catalytic methods, as opposed to stoichiometric reagents, can improve atom economy and reduce waste. For instance, developing catalytic N-propylation methods for the synthesis of the Detajmium base would be a significant green improvement.

Energy Efficiency: Designing synthetic routes that can be carried out at lower temperatures and pressures reduces energy consumption. Microwave-assisted synthesis is one such technique that can accelerate reaction rates and reduce energy usage.

Waste Reduction: Optimizing reaction conditions to maximize yield and minimize the formation of byproducts is a core principle of green chemistry. This not only reduces waste but also simplifies the purification process.

Renewable Feedstocks: While the synthesis of a complex molecule like ajmaline from simple renewable feedstocks is a long-term goal, the use of semi-synthetic routes starting from naturally sourced ajmaline can be considered a step towards sustainability, provided the plant source is managed responsibly.

| Green Chemistry Principle | Application in Detajmium Bitartrate Synthesis |

| Prevention | Design synthetic routes that minimize waste generation. |

| Atom Economy | Utilize reactions that incorporate the maximum amount of starting materials into the final product. |

| Less Hazardous Chemical Syntheses | Employ less toxic reagents and solvents. |

| Designing Safer Chemicals | The final product is a therapeutic agent, but the synthesis should minimize hazardous intermediates. |

| Safer Solvents and Auxiliaries | Replace volatile organic solvents with greener alternatives like water or ethanol. |

| Design for Energy Efficiency | Use methods like microwave-assisted synthesis to reduce energy consumption. |

| Use of Renewable Feedstocks | Consider semi-synthesis from sustainably sourced ajmaline. |

| Reduce Derivatives | Avoid unnecessary protection and deprotection steps in the synthetic route. |

| Catalysis | Employ catalytic reagents in place of stoichiometric ones. |

| Design for Degradation | Not directly applicable to the synthesis of a stable pharmaceutical compound. |

| Real-time analysis for Pollution Prevention | Implement in-process controls to monitor reaction progress and prevent excursions. |

| Inherently Safer Chemistry for Accident Prevention | Choose reagents and reaction conditions that minimize the risk of accidents. |

Utilization of Ionic Liquids in Synthesis

The synthesis of complex pharmaceutical compounds such as Detajmium, which is structurally derived from the natural alkaloid ajmaline, often involves multi-step processes that can benefit from advanced solvent and catalyst systems. Ionic liquids (ILs), which are salts with melting points below 100°C, have emerged as a promising class of solvents for chemical synthesis due to their unique properties, including low vapor pressure, high thermal stability, and tunable solvating capabilities. While specific literature detailing the use of ionic liquids in the synthesis of Detajmium bitartrate hydrate (B1144303) is not publicly available, the principles of IL-assisted synthesis of alkaloids and quaternary ammonium (B1175870) compounds provide a strong basis for their potential application.

The final step in the synthesis of Detajmium from its precursor, ajmaline, involves a quaternization reaction. This type of reaction, which forms a quaternary ammonium compound from a tertiary amine, can be significantly influenced by the reaction medium. Ionic liquids can serve as both the solvent and, in some cases, a catalyst for such transformations.

Potential Advantages of Ionic Liquids in Detajmium Synthesis:

Enhanced Reaction Rates and Yields: The polar nature of many ionic liquids can stabilize the charged transition states involved in quaternization reactions, potentially leading to faster reaction times and higher yields compared to conventional organic solvents.

Improved Selectivity: In the case of complex molecules with multiple reactive sites, the specific cation-anion combination of an ionic liquid can be tailored to promote regioselectivity, ensuring the desired nitrogen atom is quaternized.

"Green" Chemistry Principles: The negligible vapor pressure of ionic liquids reduces the emission of volatile organic compounds (VOCs), aligning with the principles of green chemistry. Furthermore, the potential for recycling and reuse of ionic liquids can make the synthetic process more sustainable and cost-effective.

Facilitated Product Isolation: The non-volatile nature of ionic liquids can simplify the separation of the final product. Techniques such as extraction with a less polar solvent or precipitation can be employed to isolate the synthesized Detajmium salt.

A plausible synthetic approach would involve the reaction of ajmaline with a suitable alkylating agent in an imidazolium- or pyridinium-based ionic liquid. The choice of the ionic liquid's anion and cation can be optimized to maximize the solubility of the reactants and facilitate the reaction.

Table 1: Potential Ionic Liquids for Quaternization of Ajmaline

| Ionic Liquid Cation | Ionic Liquid Anion | Potential Advantages in Synthesis |

| 1-Butyl-3-methylimidazolium ([BMIM]) | Hexafluorophosphate ([PF6]) | High thermal stability, well-studied solvent properties. |

| 1-Ethyl-3-methylimidazolium ([EMIM]) | Tetrafluoroborate ([BF4]) | Good solvating power for polar reactants. |

| N-Butylpyridinium ([N-BuPy]) | Bis(trifluoromethylsulfonyl)imide ([Tf2N]) | Hydrophobic nature may facilitate product separation. |

Research into the application of ionic liquids in the synthesis of complex alkaloids is an expanding field. The principles established in these studies suggest that ionic liquids could offer a viable and advantageous alternative to traditional solvents for the industrial production of Detajmium bitartrate hydrate, potentially leading to more efficient and environmentally benign synthetic routes.

Chemical Modifications and Prodrug Strategies

The therapeutic potential of a drug molecule can often be enhanced through chemical modifications that improve its pharmacokinetic and pharmacodynamic properties. For a compound like Detajmium, which possesses a permanent positive charge, strategies to modulate its lipophilicity and control its biotransformation are of particular interest.

For Detajmium, such modifications would likely target the hydroxyl groups present on the ajmaline scaffold. These hydroxyl groups can be esterified with long-chain fatty acids or other lipophilic carboxylic acids to create ester conjugates. The resulting esters would be more lipophilic than the parent compound, potentially leading to:

Enhanced Membrane Permeation: Increased lipophilicity can facilitate passive diffusion across cell membranes, potentially improving oral bioavailability and distribution to tissues.

Sustained Release: The ester bond can be designed to be cleaved by endogenous esterase enzymes, releasing the active Detajmium moiety over a prolonged period. The rate of cleavage can be tuned by altering the steric and electronic properties of the attached lipophilic group.

Improved Formulation: Increased lipophilicity can improve the solubility of the drug in lipid-based formulation vehicles, which can be advantageous for certain delivery systems.

Table 2: Examples of Lipophilic Moieties for Conjugation to Detajmium

| Lipophilic Moiety | Type of Linkage | Potential Property Enhancement |

| Palmitic acid | Ester | Increased lipophilicity for enhanced absorption. |

| Oleic acid | Ester | Potential for improved formulation in lipid-based systems. |

| Cholesterol derivative | Ester or Ether | Potential for targeting lipid-rich tissues. |

The successful design of a lipophilic conjugate of Detajmium would require a careful balance between increased lipophilicity and the rate of cleavage back to the active form to ensure optimal therapeutic effect.

A prodrug is an inactive or less active derivative of a drug molecule that is converted into the active form within the body through enzymatic or chemical biotransformation. The prodrug approach can be utilized to overcome various pharmaceutical and pharmacokinetic barriers. In the context of Detajmium, prodrug strategies could be employed to control its release, distribution, and metabolism.

While the quaternary ammonium group of Detajmium is a stable feature, the hydroxyl groups of the ajmaline core offer handles for the attachment of promoieties. These promoieties can be designed to be cleaved under specific physiological conditions, for example, by pH changes or the action of specific enzymes that are abundant in the target tissue.

Potential Prodrug Strategies for Detajmium:

Ester Prodrugs: As discussed in the context of lipophilic conjugates, esterification of the hydroxyl groups can create prodrugs that are hydrolyzed by esterases to release the active Detajmjum. The rate of hydrolysis can be modulated by the choice of the ester promoiety.

Carbonate and Carbamate Prodrugs: These linkages can also be used to mask the hydroxyl groups and are often more stable than simple esters, potentially leading to a slower release of the active drug.

Targeted Prodrugs: A promoiety that is a substrate for a specific enzyme that is overexpressed in a particular tissue or cell type could be attached to Detajmium. This would lead to the preferential release of the active drug at the desired site of action, thereby increasing efficacy and reducing off-target side effects.

The development of a successful prodrug of Detajmium would involve a thorough understanding of its metabolic pathways and the identification of suitable promoieties that are cleaved at the desired rate and location. Such a strategy holds the potential to significantly enhance the therapeutic profile of Detajmium.

Solid State Chemistry and Crystallography

Polymorphism of Detajmium Bitartrate (B1229483) Hydrate (B1144303)

Polymorphism refers to the ability of a solid material to exist in more than one crystal structure. These different crystalline forms are known as polymorphs.

Identification and Characterization of Polymorphic Forms

A comprehensive search of scientific databases and chemical literature yielded no studies identifying or characterizing different polymorphic forms of Detajmium bitartrate hydrate. Typically, the identification of polymorphs involves techniques such as X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA). Each polymorph would present a unique XRPD pattern and distinct thermal behavior. Without such research, no data tables or detailed findings on the polymorphic forms of this compound can be presented.

Factors Influencing Polymorphic Transformation

The transformation between different polymorphic forms can be influenced by various factors, including temperature, pressure, humidity, and the solvent used for crystallization. Since no polymorphs of this compound have been documented, there is consequently no information regarding the factors that might govern their interconversion.

Pseudopolymorphism and Solvate Formation

Pseudopolymorphism pertains to the formation of different crystal structures due to the inclusion of solvent molecules (solvates) or water (hydrates) within the crystal lattice.

Hydrate vs. Solvate Characterization

While the existence of a hydrate is implied by the compound's name and molecular formula, specific studies characterizing this hydrate in comparison to other potential solvates are absent from the literature. Such characterization would typically involve spectroscopic and thermal analysis to understand the nature of the solvent-crystal lattice interaction.

Stoichiometric and Non-Stoichiometric Solvates

Solvates can be either stoichiometric, containing a fixed ratio of solvent molecules to drug molecules, or non-stoichiometric, where the solvent content varies. There is no available research to determine whether the hydrate of Detajmium bitartrate is stoichiometric or if it can form non-stoichiometric hydrates or other solvates.

Crystallographic Studies

Crystallographic studies are essential for elucidating the three-dimensional arrangement of atoms within a crystalline solid.

Single Crystal X-ray Diffraction Analysis

Single crystal X-ray diffraction (SCXRD) is a powerful technique that provides precise information about the molecular structure, connectivity, and spatial arrangement of atoms in a crystal. unimi.itmdpi.com This method is considered the gold standard for determining the absolute structure of a crystalline compound. mdpi.com

Powder X-ray Diffraction for Phase Identification

Powder X-ray diffraction (PXRD) is a versatile and widely used technique for identifying crystalline phases and analyzing the polymorphic purity of a sample. nih.govncl.ac.uk By comparing the diffraction pattern of a sample to a database of known patterns, researchers can identify the crystalline form(s) present. ncl.ac.ukresearchgate.net PXRD is also instrumental in distinguishing between anhydrous and hydrated forms of a compound. rigaku.com

Analytical Methodologies for Detajmium Bitartrate Hydrate Research

Chromatographic Techniques

Chromatography is a fundamental tool in the analysis of pharmaceutical compounds, enabling the separation of complex mixtures into their individual components. This separation is essential for both qualitative identification and quantitative measurement.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for the analysis of non-volatile and thermally labile compounds like Detajmium bitartrate (B1229483) hydrate (B1144303). The technique utilizes a liquid mobile phase to carry the sample through a column packed with a solid stationary phase. The differential interactions of the compound with the stationary phase lead to its separation from impurities and other components.

For the analysis of Detajmium bitartrate hydrate, a typical HPLC method would involve a reversed-phase column, where the stationary phase is nonpolar and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water with a pH modifier. The detection is commonly achieved using an ultraviolet (UV) detector set at a wavelength where the analyte exhibits maximum absorbance. Method development would focus on optimizing parameters like mobile phase composition, flow rate, and column temperature to achieve a sharp, symmetrical peak with a stable retention time, ensuring both accuracy and precision.

Table 1: Illustrative HPLC Method Parameters for this compound Analysis

| Parameter | Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Phosphate Buffer (pH 3.0) (50:50 v/v) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 20 µL |

| Column Temperature | 30 °C |

| Detection | UV at 274 nm |

| Retention Time | ~ 5.2 min |

Note: This table represents a hypothetical set of parameters and would require experimental validation.

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. It employs an inert gas as the mobile phase to transport the sample through a heated column. However, due to the bitartrate salt form and the likely low volatility of the Detajmium molecule, direct analysis by GC is generally not feasible without derivatization. A derivatization step would be required to convert the non-volatile analyte into a volatile derivative suitable for GC analysis. This process can add complexity and potential for analytical error. Therefore, GC is less commonly employed for compounds of this nature compared to HPLC.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the highly sensitive and selective detection capabilities of mass spectrometry. This hyphenated technique is invaluable for the identification of unknown impurities and degradation products, as well as for the quantification of the analyte at very low concentrations. Following separation by the LC system, the analyte is ionized, and the mass spectrometer measures the mass-to-charge ratio of the resulting ions. This provides molecular weight information and, through fragmentation analysis (MS/MS), structural details of the molecule. LC-MS is a critical tool in metabolism studies and for trace-level analysis in complex biological matrices.

Spectroscopic Techniques

Spectroscopic techniques are instrumental in elucidating the molecular structure and confirming the identity of a compound by measuring its interaction with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for the structural elucidation of organic molecules. It provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H NMR and ¹³C NMR are routinely used. ¹H NMR provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. ¹³C NMR provides information on the number and types of carbon atoms in the molecule. Advanced NMR techniques, such as COSY and HSQC, can be used to establish the connectivity between different atoms within the molecule, allowing for an unambiguous structural assignment of this compound.

Table 2: Hypothetical ¹H NMR Chemical Shifts for Key Protons in Detajmium

| Proton Type | Chemical Shift (ppm) |

| Aromatic Protons | 7.0 - 8.5 |

| Aliphatic Protons (adjacent to heteroatom) | 3.5 - 4.5 |

| Aliphatic Protons | 1.0 - 3.0 |

Note: This table is for illustrative purposes only. Actual chemical shifts would be determined experimentally.

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide information about the functional groups present in a molecule. IR spectroscopy measures the absorption of infrared radiation by the molecule, causing its bonds to vibrate. Specific functional groups absorb at characteristic frequencies, providing a "fingerprint" of the molecule. For this compound, IR spectroscopy would be expected to show characteristic absorption bands for functional groups such as O-H (from the hydrate and tartrate), C=O (from the tartrate), and C-N bonds.

Raman spectroscopy involves the inelastic scattering of monochromatic light, usually from a laser. It also provides information about molecular vibrations. While IR is particularly sensitive to polar functional groups, Raman spectroscopy is often better for nonpolar bonds and symmetric vibrations. The combination of both techniques can provide a more complete vibrational profile of the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a versatile technique used to quantify substances that absorb light in the UV-Vis portion of the electromagnetic spectrum. For a compound like this compound, this method would be instrumental in determining the concentration of the active pharmaceutical ingredient (API) in various solutions.

The methodology involves dissolving a precisely weighed sample of this compound in a suitable solvent and measuring its absorbance at a specific wavelength, known as the wavelength of maximum absorbance (λmax). The λmax is a characteristic of the molecule's chromophores—the parts of the molecule that absorb light. The concentration of the compound is then determined using the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to its concentration.

A typical research application would involve the development and validation of a UV-Vis spectrophotometric method. This process would include:

Determination of λmax: Scanning a solution of this compound across the UV-Vis range (typically 200-400 nm) to identify the wavelength at which it exhibits the highest absorbance.

Linearity and Range: Establishing a linear relationship between absorbance and a series of known concentrations of the compound. This confirms the method's ability to provide accurate results over a specific concentration range.

Accuracy and Precision: Assessing how close the measured values are to the true values (accuracy) and the degree of scatter between a series of measurements (precision).

While specific data for this compound is not available, for comparison, a study on another tartrate compound, rivastigmine (B141) tartrate, identified a λmax at 264 nm. nih.gov A similar approach would be applied to this compound to establish a quantitative analytical method.

Thermal Analysis

Thermal analysis techniques are crucial for characterizing the physicochemical properties of pharmaceutical hydrates like this compound. These methods measure changes in the physical properties of a substance as a function of temperature.

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference material as they are subjected to a controlled temperature program. For this compound, DSC analysis would provide critical information about its thermal transitions.

A typical DSC thermogram for a hydrate would exhibit distinct thermal events:

Dehydration: An endothermic peak corresponding to the loss of water molecules from the crystal lattice. The temperature and enthalpy of this transition are characteristic of the hydrate's stability.

Melting: A sharp endothermic peak indicating the melting point of the anhydrous form of the compound after dehydration.

Decomposition: An exothermic or endothermic event at higher temperatures, signifying the thermal degradation of the compound.

The data obtained from DSC is invaluable for understanding the compound's solid-state stability and for identifying different polymorphic or hydrated forms.

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. This technique is particularly useful for quantifying the water content in a hydrate and for studying its thermal decomposition profile.

When analyzing this compound, a TGA curve would show distinct mass loss steps:

Dehydration: A weight loss corresponding to the evaporation of water molecules. The percentage of mass lost in this step allows for the precise determination of the number of water molecules in the crystal structure. For example, a monohydrate would show a specific, calculable weight loss.

Decomposition: Subsequent weight loss steps at higher temperatures would correspond to the degradation of the organic molecule itself.

Studies on other pharmaceutical compounds demonstrate that TGA can reveal decomposition stages corresponding to the loss of specific molecular fragments. nih.govekb.eg This level of detailed analysis would be the goal of TGA studies on this compound.

Purity and Impurity Profiling

Ensuring the purity of an active pharmaceutical ingredient is a critical aspect of drug development and quality control. Impurity profiling involves the identification, quantification, and control of impurities and degradation products.

Quantitative Analytical Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is the most common technique for purity and impurity analysis. A quantitative HPLC method for this compound would be developed and validated to ensure it is suitable for its intended purpose.

The validation process, as guided by the International Council for Harmonisation (ICH), would include the following parameters:

| Validation Parameter | Description |

| Specificity | The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components. |

| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. |

| Range | The interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. |

| Accuracy | The closeness of test results obtained by the method to the true value. This is often assessed using recovery studies. |

| Precision | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision). |

| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. |

| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. |

| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage. |

Detection and Quantification of Related Substances

Related substances include impurities from the synthesis process and degradation products that may form during storage. The validated HPLC method would be used to separate, detect, and quantify these substances.

In the analysis of other tartrate salts, such as tolterodine (B1663597) tartrate and rivastigmine tartrate, researchers have successfully used HPLC to isolate and identify unknown impurities. nih.gov This often involves hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) to elucidate the structures of the impurities. A similar strategy would be employed for this compound, where any detected impurity exceeding a certain threshold would be subjected to structural characterization.

Preclinical Pharmacological and Mechanistic Investigations of Detajmium Bitartrate Hydrate

Classification as an Antiarrhythmic Agent

Detajmium bitartrate (B1229483) hydrate (B1144303) is recognized as an antiarrhythmic agent, primarily due to its effects on the electrical conduction system of the heart. Its classification is rooted in its electrophysiological properties and its relationship to other known antiarrhythmic compounds.

Relationship to Ajmaline (B190527) Derivatives in Pharmacological Context

Detajmium is a derivative of ajmaline, a naturally occurring alkaloid with well-established antiarrhythmic properties. Specifically, it is chemically identified as 4-(3'-diethylamino-2'-hydroxypropyl)-ajmaline. This structural lineage places it within a family of compounds known for their impact on cardiac electrophysiology. The pharmacological actions of detajmium are, therefore, often understood and contextualized by comparison to its parent compound, ajmaline, and other related derivatives.

Positioning within Antiarrhythmic Drug Classification Systems

Within the widely used Vaughan Williams classification system for antiarrhythmic drugs, detajmium is categorized as a Class I/C agent. nih.gov This classification is based on its primary mechanism of action, which involves the blockade of sodium (Na+) channels in the cardiac muscle cells. nih.gov Class I antiarrhythmics are defined by their ability to inhibit the fast sodium channels responsible for the rapid depolarization phase (Phase 0) of the cardiac action potential.

The sub-classification "C" indicates that detajmium exhibits a pronounced reduction in the slope and peak of the action potential's initial upstroke with no significant effect on the action potential duration or the effective refractory period. nih.gov This profile is characteristic of potent sodium channel blockers with slow dissociation kinetics.

Electrophysiological Effects in Preclinical Cardiac Models

Preclinical studies utilizing isolated cardiac tissues have been instrumental in elucidating the specific electrophysiological effects of detajmium. These investigations have provided detailed insights into its impact on cardiac conduction and repolarization, particularly in canine models.

Effects on Cardiac Conduction and Repolarization

In studies on isolated dog ventricular muscle fibers, a 1 µM concentration of detajmium did not produce significant alterations in the resting potential, action potential amplitude (APA), action potential duration at 90% repolarization (APD90), or the effective refractory period (ERP). nih.gov However, it did cause a significant reduction in the maximum rate of depolarization (Vmax). nih.gov

Conversely, in canine Purkinje fibers at the same concentration and stimulation frequency, detajmium demonstrated more pronounced effects. It significantly decreased the APA, shortened the APD90, and markedly reduced the Vmax without significantly altering the maximal diastolic potential or the ratio of the effective refractory period to the action potential duration (ERP/APD ratio). nih.gov

The following table summarizes the electrophysiological effects of 1 µM detajmium in isolated canine cardiac tissues stimulated at 1 Hz.

| Parameter | Dog Ventricular Muscle Fibers (n=6) | Dog Purkinje Fibers (n=8) |

| Vmax (V/s) | ↓ from 236.7 ± 28.9 to 177.3 ± 22.5 (p < 0.01) | ↓ from 687.5 ± 57.2 to 523.7 ± 58.2 (p < 0.001) |

| APA (mV) | No significant change | ↓ from 111.1 ± 12.3 to 100.0 ± 2.5 (p < 0.003) |

| APD90 (ms) | No significant change | ↓ from 359.0 ± 17.5 to 262.1 ± 12.3 (p < 0.001) |

| ERP | No significant change | No significant change |

| Resting Potential | No significant change | No significant change |

| ERP/APD Ratio | No significant change | No significant change |

Frequency-Dependent Effects on Vmax in Canine Myocardial Tissues (e.g., ventricular muscle, Purkinje fibers)

A key characteristic of detajmium's action is its frequency-dependent effect on Vmax, a hallmark of Class I antiarrhythmic agents. This means that its blocking effect on sodium channels becomes more pronounced at higher heart rates. This was observed in both canine ventricular muscle and Purkinje fibers. nih.gov

The recovery kinetics of Vmax from this use-dependent block were found to be exceptionally slow, with a time constant of 348.16 ± 57.43 seconds. nih.gov This slow offset kinetic is a distinguishing feature of detajmium compared to many other antiarrhythmic drugs. nih.gov The fractional Vmax block was quantified as 0.185 ± 0.008 per action potential. nih.gov

Ion Channel Modulation Studies

The primary mechanism of action of detajmium at the ion channel level is the blockade of fast sodium channels. This action is responsible for the observed reduction in Vmax and its classification as a Class I antiarrhythmic.

Further studies in dog ventricular tissue have indicated a degree of selectivity in its ion channel modulation. At concentrations below 32 µM, detajmium did not exert a significant influence on beta-adrenoceptors or on slow-response action potentials, which are mediated by calcium channels. nih.gov This suggests that its primary antiarrhythmic effect is attributable to sodium channel blockade rather than interference with adrenergic signaling or calcium currents at these concentrations. nih.gov

Sodium Channel Blockade Mechanisms

Rauwolfia alkaloids, as a class, are recognized for their effects on voltage-gated sodium channels, a key mechanism in their antiarrhythmic properties. It is postulated that Detajmium bitartrate hydrate, in line with other compounds in this family, functions as a sodium channel blocker. The blockade of these channels results in a slowing of the rapid depolarization phase (Phase 0) of the cardiac action potential. This action decreases the excitability of cardiac cells and reduces the conduction velocity of the electrical impulse through the heart.

One of the notable characteristics of some Rauwolfia alkaloids is the use-dependent nature of their sodium channel blockade. This implies that the blocking effect is more pronounced at faster heart rates, a desirable feature for an antiarrhythmic agent. Furthermore, certain alkaloids in this class are known to have an extended recovery time from this use-dependent block.

| Mechanistic Aspect | Postulated Effect of this compound |

| Primary Target | Voltage-gated sodium channels in cardiomyocytes |

| Effect on Action Potential | Slowing of Phase 0 depolarization |

| Consequence | Reduced cellular excitability and conduction velocity |

| Rate Dependence | Likely exhibits use-dependent block, with greater effect at higher heart rates |

| Recovery Kinetics | Potentially prolonged recovery from channel blockade |

Beta-Adrenergic Receptor Modulation

The interaction with the adrenergic nervous system is a hallmark of many Rauwolfia alkaloids. While a direct beta-adrenergic receptor blockade in the classical sense may not be the primary mechanism for all compounds in this class, they are known to modulate adrenergic signaling. A prominent mechanism is the depletion of catecholamines, such as norepinephrine (B1679862), from nerve endings. By inhibiting the vesicular monoamine transporter (VMAT), these alkaloids prevent the storage and subsequent release of norepinephrine.

This reduction in available norepinephrine leads to a decrease in sympathetic tone, which indirectly results in effects similar to those of beta-blockers, such as a slowed heart rate and a reduction in the force of cardiac contraction.

| Modulation Pathway | Inferred Mechanism for this compound |

| Primary Action | Depletion of catecholamines (e.g., norepinephrine) |

| Molecular Target | Vesicular Monoamine Transporter (VMAT) |

| Physiological Consequence | Reduced sympathetic nervous system activity |

| Cardiovascular Effects | Decreased heart rate and myocardial contractility |

| Electrophysiological Parameter | Anticipated Impact of this compound |

| Action Potential Duration | Prolongation |

| Effective Refractory Period | Increase |

| Underlying Mechanism | Consequence of sodium channel blockade |

| Therapeutic Implication | Antiarrhythmic effect through prevention of re-entrant circuits |

Calcium Channel Modulation

| Channel Type | Presumed Interaction with this compound |

| L-type Calcium Channels | Potential for weak to moderate blockade |

| Effect on Vascular Smooth Muscle | Possible contribution to vasodilation |

| Effect on Cardiac Muscle | Potential influence on contractility and sinoatrial/atrioventricular node function |

Receptor Binding and Ligand Affinity Studies in Preclinical Systems

Specific receptor binding and ligand affinity data for this compound are not readily found in the surveyed scientific literature. However, based on the known pharmacology of Rauwolfia alkaloids, it is anticipated that this compound would exhibit affinity for several key targets. The primary binding site is expected to be on the alpha subunit of voltage-gated sodium channels. Additionally, a significant interaction is predicted with the vesicular monoamine transporter 2 (VMAT2), which is responsible for the uptake of catecholamines into synaptic vesicles. Binding to beta-adrenergic and calcium channels may also be present, though likely with lower affinity compared to its primary targets.

| Receptor/Target | Predicted Affinity |

| Voltage-gated Sodium Channels | High |

| Vesicular Monoamine Transporter 2 (VMAT2) | High |

| Beta-Adrenergic Receptors | Low to Moderate (indirect modulation) |

| Calcium Channels | Low to Moderate |

In Vitro Pharmacodynamic Profiling

An in vitro pharmacodynamic profile for this compound has not been specifically detailed in available research. Based on its classification as a Rauwolfia alkaloid with sodium channel blocking properties, a hypothetical in vitro profile can be constructed. In isolated cardiac myocyte preparations, the compound would be expected to decrease the maximum upstroke velocity (Vmax) of the action potential, consistent with sodium channel blockade. In studies using isolated heart preparations, a negative chronotropic (decreased heart rate) and inotropic (decreased contractility) effect would be anticipated, reflecting both its sodium channel blocking and sympatholytic activities. Furthermore, in vascular ring preparations, a vasodilatory effect may be observed.

| In Vitro Model | Expected Pharmacodynamic Effect |

| Isolated Cardiac Myocytes | Decrease in Vmax of the action potential |

| Isolated Perfused Heart | Negative chronotropy and inotropy |

| Isolated Vascular Rings | Vasodilation |

| Neuronal Cell Cultures | Inhibition of norepinephrine uptake/storage |

Preclinical Pharmacokinetic and Biotransformation Studies of Detajmium Bitartrate Hydrate

Absorption and Distribution in Preclinical Models

The initial phase of preclinical pharmacokinetic assessment involves understanding how a compound is absorbed and distributed throughout the body. These studies are crucial for predicting its bioavailability and potential sites of action. allucent.comlovelacebiomedical.org

In Vitro Permeation Studies (e.g., membrane models, ex vivo tissue)

In vitro and ex vivo models are fundamental tools for predicting a drug's potential for absorption in the body. nih.gov These studies assess the ability of a compound to cross biological barriers, such as the intestinal epithelium. nih.gov Common models include artificial membranes like the Parallel Artificial Membrane Permeability Assay (PAMPA) and cell-based assays using cell lines like Caco-2, which mimic the human intestinal lining. Ex vivo studies may use segments of animal intestinal tissue to provide a more physiologically complex environment for assessing permeation. nih.gov While patents mention Detajmium bitartrate (B1229483) in lists of compounds, specific data from in vitro permeation studies for this molecule are not detailed in the available literature. google.comgoogleapis.comgoogleapis.com

Role of Lipophilicity in Membrane Permeation

Lipophilicity, or the "fat-loving" nature of a molecule, is a critical physicochemical property that influences its ability to permeate biological membranes. nih.govmdpi.commdpi.com It is often a key determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile. mdpi.commdpi.com The octanol-water partition coefficient (logP) is a standard measure of lipophilicity. mdpi.com A compound's lipophilicity affects its transport across the lipid bilayers of cell membranes; however, an optimal balance is necessary, as very high lipophilicity can sometimes hinder permeability or lead to poor solubility. nih.govmdpi.comnih.gov The specific lipophilicity data for Detajmium bitartrate hydrate (B1144303) and its direct correlation to membrane permeation have not been published in the reviewed sources.

Metabolism and Biotransformation Pathways

Understanding how a compound is chemically altered, or metabolized, by the body is a cornerstone of preclinical research. These studies help identify active or inactive metabolites and potential drug-drug interactions. nih.gov

In Vitro Hydrolysis Assays in Biological Fluids

For compounds containing ester or amide linkages, stability in biological fluids is a key concern. In vitro hydrolysis assays are conducted using plasma, blood, or simulated gastric and intestinal fluids to determine the rate at which a compound is broken down. This provides insights into its stability and potential for being a prodrug that is converted to its active form in the body. Specific data on the in vitro hydrolysis of Detajmium bitartrate hydrate in biological fluids is not available in the public record.

Identification of Metabolites

The identification of metabolites is crucial for a comprehensive understanding of a drug's fate in the body. nih.gov This process typically involves incubating the compound with liver microsomes, hepatocytes, or other tissue preparations. The resulting mixture is then analyzed using techniques like liquid chromatography-mass spectrometry (LC-MS) to identify the chemical structures of any metabolites formed. frontiersin.org This information is vital for assessing whether metabolites are active or potentially toxic. nih.gov There are no published studies identifying the specific metabolites of this compound.

Excretion Routes in Preclinical Models

Determining how a compound and its metabolites are eliminated from the body is the final piece of the ADME puzzle. bioivt.com Mass balance studies, often using a radiolabeled version of the compound, are the gold standard for these investigations in animal models. bioivt.comcelerion.com These studies quantify the proportion of the dose excreted through various routes, primarily urine and feces, and can also investigate the role of biliary excretion. bioivt.comsrce.hr Such data are essential for predicting drug clearance and potential for accumulation in the body. celerion.com Specific preclinical data detailing the excretion routes of this compound are not available in the reviewed scientific literature.

Lack of Publicly Available Data on the Preclinical Pharmacokinetics and Biotransformation of this compound

Despite a comprehensive search of scientific literature and databases, no specific preclinical data on the pharmacokinetics, biotransformation, or prodrug bioconversion kinetics of this compound could be located. The requested detailed research findings and data tables for the section "Preclinical Pharmacokinetic and Biotransformation Studies of Detajmijium Bitartrate Hydrate" and its subsection "7.4. Prodrug Bioconversion Kinetics in Preclinical Systems" are therefore unavailable in the public domain.

General principles of preclinical drug development involve the assessment of a compound's absorption, distribution, metabolism, and excretion (ADME) profile. These studies are crucial for understanding the therapeutic potential and safety of a new drug candidate. Biotransformation, a key component of this assessment, identifies the metabolic pathways a compound undergoes, including the formation of active or inactive metabolites. For prodrugs, which are inactive compounds converted to active drugs in the body, studying the kinetics of this bioconversion is essential.

However, without specific studies on this compound, any discussion on its preclinical pharmacokinetic and biotransformation profile would be speculative and not based on scientific evidence. Authoritative, scientifically accurate content, including data tables on its bioconversion kinetics, cannot be generated as per the user's request due to the absence of primary research or review articles on this particular compound.

It is important to note that information on the preclinical development of pharmaceutical compounds may be proprietary and not publicly disclosed, particularly for compounds that are in the early stages of research and development.

Formulation Science and Advanced Drug Delivery Systems for Detajmium Bitartrate Hydrate

Design of Controlled and Sustained Release Formulations

Controlled and sustained release formulations are designed to achieve a predictable release rate of a drug over an extended period, which can maintain therapeutic drug concentrations and improve patient compliance. nih.govnih.gov

Polymer-based matrix tablets are a common approach for achieving sustained drug release. In this system, the drug is homogeneously dispersed within a polymer matrix. The release of the drug is controlled by mechanisms such as diffusion through the matrix, erosion of the matrix, or a combination of both. gsconlinepress.com The choice of polymer is critical and depends on the desired release kinetics and the physicochemical properties of the drug.

Hydrophilic Matrix Systems: These systems utilize water-swellable polymers. Upon contact with gastrointestinal fluids, the polymer swells to form a gel layer that controls the drug release. The drug diffuses through this gel layer, and the matrix gradually erodes.

Hydrophobic Matrix Systems: These systems employ water-insoluble polymers or waxes. The drug is released by diffusing through a network of pores and channels that form within the inert matrix. gsconlinepress.com

The selection of appropriate polymers allows for the precise modulation of the drug release profile to meet specific therapeutic needs.

Table 1: Common Polymers in Matrix Systems and Their Release Mechanisms

| Polymer Type | Examples | Primary Release Mechanism |

|---|---|---|

| Hydrophilic | Hydroxypropyl Methylcellulose (HPMC), Polyethylene Oxide (PEO), Sodium Alginate | Diffusion and Erosion |

| Hydrophobic | Ethylcellulose, Eudragit® RL/RS, Polyvinyl Acetate | Diffusion |

| Lipid-Based | Carnauba Wax, Stearic Acid | Diffusion and Erosion |

This table is illustrative of common matrix system polymers and their mechanisms.

Amorphous Solid Dispersions for Enhanced Dissolution Characteristics

Amorphous solid dispersions (ASDs) are a well-established strategy for improving the oral bioavailability of drugs with low aqueous solubility. contractpharma.comsonar.ch This technique involves dispersing the active pharmaceutical ingredient in its amorphous, or non-crystalline, state within a polymer carrier at a molecular level. nih.govmdpi.com

The amorphous form of a drug has higher free energy compared to its crystalline counterpart, leading to a significant increase in its apparent solubility and dissolution rate. contractpharma.com However, the amorphous state is thermodynamically unstable and can revert to the more stable crystalline form over time. nih.gov To prevent recrystallization, polymers are used to stabilize the drug in its amorphous state. contractpharma.com The selection of an appropriate polymer is critical for the physical stability and in vivo performance of the ASD. nih.gov This formulation approach could be a viable strategy to enhance the dissolution characteristics of Detajmium bitartrate (B1229483) hydrate (B1144303) if its solubility is a limiting factor for its bioavailability.

Table 2: Key Considerations for Amorphous Solid Dispersion (ASD) Formulation

| Parameter | Description | Relevance |

|---|---|---|

| Drug Properties | Crystalline structure, melting point, glass transition temperature (Tg) | Determines the tendency to recrystallize and the energy advantage of the amorphous form. |

| Polymer Selection | Glass transition temperature (Tg), miscibility with the drug, hygroscopicity | A high polymer Tg and good miscibility with the drug are crucial for preventing recrystallization and ensuring stability. contractpharma.com |

| Manufacturing Process | Spray drying, hot-melt extrusion | The chosen method affects the physical properties and stability of the final ASD product. contractpharma.com |

| Dissolution Performance | "Spring and parachute" effect | The formulation aims to achieve rapid dissolution to a supersaturated state (the "spring") and maintain that concentration by inhibiting precipitation (the "parachute"). mdpi.com |

This table outlines the general principles and key factors in the development of ASDs.

Ionic Liquid Formulations for Improved Material Properties

Ionic liquids (ILs) are salts that are liquid at temperatures below 100°C. mdpi.com In pharmaceuticals, forming an ionic liquid from an active pharmaceutical ingredient (API-IL) is an innovative approach to modify its physicochemical properties. nih.govmdpi.com This strategy involves pairing a drug ion with a suitable counter-ion to create a liquid salt, which can address several formulation challenges. acs.org

Polymorphism, the existence of multiple crystalline forms of a compound, is a significant challenge in pharmaceutical development because different polymorphs can have different solubilities, stabilities, and bioavailabilities. The process of converting an API into a liquid form (an API-IL) inherently eliminates the crystalline lattice structure. nih.gov This completely circumvents the issue of polymorphism, ensuring consistent material properties and performance without the risk of conversion between different solid-state forms during manufacturing or storage. acs.org

The conversion of an API into an ionic liquid provides a powerful tool for tuning its material properties. nih.gov By carefully selecting the counter-ion, it is possible to modulate key characteristics such as solubility and dissolution rate. mdpi.comacs.org For instance, pairing a drug with a more hydrophilic or hydrophobic counter-ion can significantly alter its behavior in aqueous or lipid-based environments. mdpi.com This "designer solvent" approach allows formulators to rationally engineer the API-IL to achieve a desired solubility profile, potentially enhancing the dissolution rate of poorly soluble compounds or creating formulations suitable for various delivery routes. nih.govnih.gov This strategy offers a potential pathway to optimize the biopharmaceutical properties of antiarrhythmic drugs such as Detajmium bitartrate. nih.govnih.gov

Table 3: Compounds Mentioned

| Compound Name |

|---|

| Detajmium bitartrate |

| Detajmium bitartrate hydrate |

| Ethylcellulose |

| Hydroxypropyl Methylcellulose (HPMC) |

| Polyethylene Oxide (PEO) |

| Polyvinyl Acetate |

| Sodium Alginate |

Targeted Drug Delivery Strategies (Preclinical)

There are no preclinical studies available that describe the development or application of targeted drug delivery systems for this compound. Research in targeted delivery typically aims to enhance a drug's therapeutic efficacy by increasing its concentration at the site of action, thereby reducing off-target effects. nih.gov Strategies often involve advanced carriers like nanoparticles, liposomes, or polymer conjugates designed to interact with specific biological markers. nih.govnih.gov However, the application of these technologies to this compound has not been documented in published literature.

Lymphatic System Uptake Mechanisms

There is no available research detailing the mechanisms of lymphatic system uptake for this compound. The lymphatic system is a crucial pathway for immune cell trafficking and fluid balance, and it can be exploited for drug delivery, particularly for lipophilic compounds or nanoparticle formulations, to bypass first-pass metabolism. japsonline.comnottingham.ac.uk Factors influencing lymphatic uptake include molecular size, lipophilicity, and formulation characteristics. nih.govnih.gov For instance, particles in the range of tens of nanometers are often optimal for lymphatic drainage. nih.gov However, no studies have been published that characterize the intrinsic lymphatic transport of this compound or evaluate formulation strategies to enhance it.

Mechanisms for enhancing lymphatic uptake generally involve associating the drug with carriers that are naturally transported via the lymphatics, as outlined in the table below.

| Formulation Approach | Mechanism of Lymphatic Uptake |

| Lipid-Based Formulations (e.g., Nanoemulsions) | Association with chylomicrons in the intestine following oral administration, which are then transported into the mesenteric lymph. nottingham.ac.uk |

| Nanoparticles (<100 nm) | Interstitial injection (e.g., subcutaneous) allows for drainage into lymphatic capillaries through endothelial junctions. nih.gov |

| PEGylation | Increases the hydrodynamic radius of a drug or carrier, which can reduce its absorption into blood capillaries and favor clearance by lymphatic drainage. nih.gov |

Comparative Preclinical Studies and Structure Activity Relationships

Comparison with Parent Ajmaline (B190527) and Other Ajmaline Derivatives

Preclinical studies have demonstrated that N-propylajmaline (the active component of Detajmium bitartrate (B1229483) hydrate) exhibits a more potent antiarrhythmic effect compared to its parent compound, ajmaline. In a comparative study using an animal model of aconitine-induced arrhythmia, N-propylajmaline was found to be significantly more effective than ajmaline in suppressing extrasystoles, ventricular tachycardia, and ventricular flutter. nih.gov Furthermore, in isolated guinea pig atrial preparations, N-propylajmaline demonstrated a superior ability to prolong the functional refractory period when compared directly with ajmaline. nih.gov

Another ajmaline derivative, di-monochloracetylajmaline (DCAA), was also evaluated in these studies. The findings indicated that DCAA's activity in prolonging the functional refractory period was nearly identical to that of ajmaline. nih.gov However, in the in-vivo model of aconitine-induced arrhythmia, DCAA showed slightly less activity than ajmaline. nih.gov These comparative data underscore the significant impact of the N-propyl substitution on the antiarrhythmic potency of the ajmaline scaffold.

| Compound | Relative Efficacy in Aconitine-Induced Arrhythmia | Prolongation of Functional Refractory Period |

| N-propylajmaline | Much more effective than Ajmaline | More effective than Ajmaline |

| Ajmaline | Baseline | Baseline |

| di-monochloracetylajmaline | Slightly less effective than Ajmaline | Similar to Ajmaline |

Comparative Pharmacological Profiles with Other Antiarrhythmic Agents

Detajmium bitartrate hydrate (B1144303), as a derivative of ajmaline, is classified as a Class Ia antiarrhythmic agent. This class of drugs primarily acts by blocking sodium channels, which slows the upstroke of the cardiac action potential (Phase 0) and prolongs the action potential duration. pixorize.comcvpharmacology.com Ajmaline itself is known to block both sodium and potassium channels. pixorize.comfrontiersin.org Specifically, it has been shown to inhibit the hERG potassium channels, which contributes to the prolongation of the QT interval. frontiersin.org

The pharmacological profile of Detajmium, being a quaternary derivative of ajmaline, involves the inhibition of both sodium and potassium currents, a characteristic it shares with its parent compound. frontiersin.org The presence of the permanently charged quaternary ammonium (B1175870) group in N-propylajmaline influences its interaction with ion channels, primarily targeting open channels. frontiersin.org This mechanism of action aligns with other Class Ia antiarrhythmics like quinidine, procainamide, and disopyramide, which also exhibit sodium channel blocking properties. pixorize.comnih.gov

The key differentiator for Detajmium lies in its enhanced potency compared to ajmaline, as established in preclinical models. nih.gov While comprehensive head-to-head preclinical studies with a wide array of other antiarrhythmic agents are not extensively detailed in publicly available literature, its mechanism of action places it within the spectrum of agents that modulate both sodium and potassium conductances.

Structure-Activity Relationship (SAR) Studies of Detajmium Analogs

While specific and extensive structure-activity relationship (SAR) studies focusing solely on a broad range of Detajmium analogs are not widely documented, valuable insights can be gleaned from the comparative data between ajmaline and its N-propyl derivative, Detajmium.

Impact of Structural Modifications on Antiarrhythmic Potency

The most significant structural modification in Detajmium compared to ajmaline is the addition of a propyl group to one of the nitrogen atoms, resulting in a quaternary ammonium compound. This structural change is directly linked to a substantial increase in antiarrhythmic potency. nih.gov The introduction of the N-propyl group enhances the molecule's ability to prolong the functional refractory period and suppress experimentally induced arrhythmias more effectively than the parent ajmaline molecule. nih.gov

This observation suggests that the size and charge distribution conferred by the N-propyl substitution play a crucial role in the interaction with cardiac ion channels, leading to a more pronounced electrophysiological effect. The quaternary nature of the nitrogen atom, being permanently charged, likely alters the binding kinetics and affinity for the target ion channels. frontiersin.org

Correlation between Molecular Structure and Ion Channel Specificity

The available preclinical data indicate that both ajmaline and its N-propyl derivative, Detajmium, act on both sodium and potassium channels. frontiersin.org N-propylajmaline, being a permanently charged quaternary derivative, primarily interacts with the open state of these channels. frontiersin.org This is a key aspect of its mechanism, suggesting that its blocking effect is more pronounced during periods of channel activity.

The modification from a tertiary amine in ajmaline to a quaternary ammonium in Detajmium appears to enhance the potency of this dual ion channel blockade rather than significantly altering its specificity. The fundamental action on both sodium and potassium currents, characteristic of ajmaline, is retained and amplified in Detajmium. This suggests that the core ajmaline structure is the primary determinant of which channels are targeted, while the N-substitution modulates the efficacy of that interaction. Further research on a wider array of ajmaline and Detajmium analogs would be necessary to fully map the intricate correlations between specific structural features and the degree of selectivity for different cardiac ion channels.

Future Directions and Research Perspectives for Detajmium Bitartrate Hydrate

Unexplored Mechanistic Pathways and Therapeutic Avenues

The primary focus of future research will be to elucidate the complete mechanistic profile of Detajmium Bitartrate (B1229483) Hydrate (B1144303). While initial studies may have suggested a primary mode of action, it is crucial to investigate potential secondary or off-target effects that could contribute to its therapeutic efficacy or present unforeseen challenges. Advanced "omics" technologies, including genomics, proteomics, and metabolomics, will be instrumental in identifying novel molecular targets and signaling cascades modulated by the compound.

Furthermore, the exploration of new therapeutic applications beyond its initial intended use is a key area of investigation. High-throughput screening against a diverse range of biological targets and disease models could reveal unexpected therapeutic opportunities. For instance, investigating its role in neuroinflammation, oxidative stress, or protein aggregation pathways could open up avenues for its use in a variety of neurodegenerative disorders.

Novel Synthetic Methodologies and Process Optimization

The development of efficient, scalable, and environmentally sustainable synthetic routes for Detajmium Bitartrate Hydrate is paramount for its journey from the laboratory to the clinic. Future research in this area will likely focus on several key aspects:

Asymmetric Synthesis: Developing stereoselective synthetic methods to produce enantiomerically pure this compound, which is often crucial for maximizing therapeutic efficacy and minimizing side effects.

Flow Chemistry: Utilizing continuous flow technologies to improve reaction efficiency, safety, and scalability, while reducing waste and production costs.

Biocatalysis: Employing enzymes as catalysts to perform specific chemical transformations with high selectivity and under mild reaction conditions, offering a greener alternative to traditional chemical synthesis.

Process optimization will also involve the meticulous refinement of reaction parameters, purification techniques, and crystallization conditions to ensure the consistent production of a high-purity active pharmaceutical ingredient (API).

Innovations in Solid-State Formulations and Stability Enhancement

The physical properties of this compound, such as its crystal form, solubility, and stability, will profoundly impact its bioavailability and therapeutic performance. Innovations in solid-state formulations are therefore a critical area of future research.

| Research Focus | Objective | Potential Techniques |

| Polymorph Screening | To identify and characterize all possible crystalline forms (polymorphs) of this compound to select the most stable and bioavailable form. | X-ray Powder Diffraction (XRPD), Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA) |

| Co-crystallization | To design novel crystalline structures with improved physicochemical properties, such as solubility and dissolution rate, by combining this compound with other molecules (co-formers). | High-throughput co-crystal screening, Spectroscopic and thermal analysis |

| Amorphous Solid Dispersions | To enhance the solubility and bioavailability of poorly soluble this compound by dispersing it in a polymer matrix in an amorphous state. | Spray drying, Hot-melt extrusion |